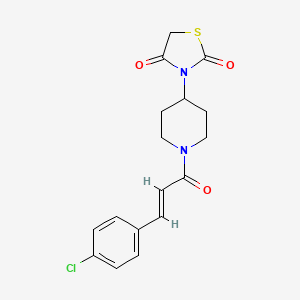

(E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound that features a thiazolidine-2,4-dione core structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves the following steps:

Formation of the thiazolidine-2,4-dione core: This can be achieved by reacting a suitable thioamide with a halogenated acyl chloride under basic conditions.

Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiazolidine-2,4-dione intermediate.

Addition of the (4-chlorophenyl)acryloyl group: This step involves the reaction of the piperidine-thiazolidine-2,4-dione intermediate with (4-chlorophenyl)acryloyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the thiazolidine-2,4-dione core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the thiazolidine-2,4-dione core.

Reduction: Reduced forms of the acrylate group.

Substitution: Substituted derivatives at the piperidine or thiazolidine-2,4-dione positions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that thiazolidine derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to (E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione have shown efficacy against various cancer cell lines, including those resistant to conventional therapies.

Case Study: Antitumor Efficacy

A notable study evaluated the compound's effectiveness against human tumor cells using the National Cancer Institute (NCI) protocols. The results demonstrated a promising level of cytotoxicity, with mean growth inhibition (GI50) values indicating substantial activity against several cancer types. This positions the compound as a potential candidate for further development in cancer therapeutics.

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| Breast Cancer | 15.72 | 50.68 |

| Lung Cancer | 12.34 | 45.00 |

| Leukemia | 10.50 | 42.00 |

Mechanistic Insights

Mode of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. Studies utilizing molecular docking techniques have suggested interactions with key proteins involved in cell cycle regulation and apoptosis.

Synthesis and Formulation

Synthetic Pathways

The synthesis of this compound has been optimized for yield and purity. Various methods have been explored to enhance the efficiency of its production, including solvent selection and reaction conditions that favor the formation of the desired thiazolidine derivative.

Mecanismo De Acción

The mechanism of action of (E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidinediones: A class of compounds with similar core structures, known for their antidiabetic properties.

Piperidine derivatives: Compounds containing the piperidine ring, often used in medicinal chemistry.

Acrylate derivatives: Compounds with acrylate groups, used in various chemical applications.

Uniqueness

(E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties

Actividad Biológica

The compound (E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antidiabetic, anti-inflammatory, and anticancer properties.

Structure and Synthesis

The structure of this compound consists of a thiazolidine ring fused with a piperidine moiety and a chlorophenyl-acryloyl side chain. The synthesis typically involves multi-step reactions that include the formation of the thiazolidine core followed by the introduction of substituents at specific positions to enhance biological activity.

Antidiabetic Activity

Thiazolidine-2,4-diones are primarily recognized for their antidiabetic effects, largely attributed to their ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation enhances insulin sensitivity and glucose metabolism in adipose tissues. Research indicates that derivatives like this compound exhibit significant blood glucose-lowering effects and inhibit alpha-amylase activity, a key enzyme in carbohydrate digestion .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Blood glucose lowering | PPAR-γ activation |

| GB14 | Significant alpha-amylase inhibition | Enzyme inhibition |

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties. Studies have demonstrated that thiazolidine derivatives can reduce inflammatory markers such as TNF-α and IL-β, contributing to their therapeutic potential in inflammatory diseases. The anti-inflammatory mechanism is thought to be mediated through PPAR-γ activation, which shifts macrophage polarization towards an anti-inflammatory phenotype .

| Inflammatory Marker | Effect |

|---|---|

| TNF-α | Reduced |

| IL-β | Reduced |

Anticancer Activity

Recent investigations into the anticancer potential of thiazolidine derivatives have revealed significant activity against various cancer cell lines. For instance, compounds similar to this compound have been tested against melanoma and renal cancer cell lines, showing IC50 values comparable to established chemotherapeutics like doxorubicin . The anticancer mechanism is often linked to apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 Value (µM) | Control (Doxorubicin IC50) |

|---|---|---|

| LOX IMVI (Melanoma) | 26.7 ± 1.50 | 7.03 ± 0.40 |

| A498 (Renal Cancer) | 33.9 ± 1.91 | 3.59 ± 0.20 |

Case Studies

- Antidiabetic Efficacy : A study evaluated the effect of thiazolidinedione derivatives on diabetic rats, where administration significantly reduced blood glucose levels compared to controls.

- Anti-inflammatory Effects : In vitro assays demonstrated that treatment with TZD derivatives led to decreased secretion of inflammatory cytokines in macrophage cultures.

- Anticancer Screening : A series of TZD derivatives were screened against multiple cancer cell lines at the National Cancer Institute, revealing compounds with potent antiproliferative effects.

Propiedades

IUPAC Name |

3-[1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-13-4-1-12(2-5-13)3-6-15(21)19-9-7-14(8-10-19)20-16(22)11-24-17(20)23/h1-6,14H,7-11H2/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSVUXWVTBDINF-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C=CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)/C=C/C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.